molecular formula C23H26ClN3O2 B4959991 N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide

货号 B4959991
分子量: 411.9 g/mol
InChI 键: QWQWQAZGRVJQCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide, also known as BMS-986001, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.

作用机制

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide inhibits the SGLT1 transporter by binding to its active site, thereby preventing glucose uptake by the intestinal epithelial cells. This leads to a decrease in postprandial glucose levels, which is a major contributor to hyperglycemia in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to reduce postprandial glucose levels and improve glycemic control in animal models of type 2 diabetes mellitus. It has also been found to have a low potential for drug-drug interactions and a favorable safety profile.

实验室实验的优点和局限性

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for SGLT1, as well as its low potential for drug-drug interactions. However, its limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

未来方向

There are several future directions for research on N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy and safety in clinical trials, and the investigation of its potential therapeutic applications in other diseases, such as obesity and metabolic syndrome. Additionally, the development of novel SGLT1 inhibitors based on the structure of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide may lead to the discovery of more potent and selective drugs for the treatment of type 2 diabetes mellitus.

合成方法

The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 3-piperidinone, followed by the reaction of the resulting product with 3-(2-oxo-1-pyrrolidinyl)benzoic acid. The final product is obtained after purification using chromatography techniques. The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been optimized to ensure high yields and purity of the final product.

科学研究应用

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of the sodium-dependent glucose co-transporter 1 (SGLT1), which is responsible for glucose absorption in the small intestine. This makes N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide a promising drug candidate for the treatment of type 2 diabetes mellitus.

属性

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2/c24-19-10-8-17(9-11-19)15-26-12-2-5-20(16-26)25-23(29)18-4-1-6-21(14-18)27-13-3-7-22(27)28/h1,4,6,8-11,14,20H,2-3,5,7,12-13,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQWQAZGRVJQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。